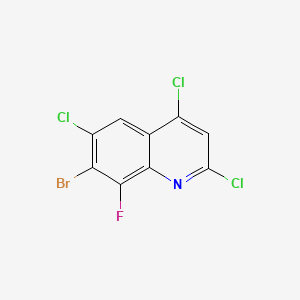

7-Bromo-2,4,6-trichloro-8-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2,4,6-trichloro-8-fluoroquinoline is a halogenated quinoline derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring

Méthodes De Préparation

The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline typically involves halogenation reactions. One common method includes the reaction of quinoline with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often require the use of solvents such as acetic acid or dichloromethane and catalysts like iron or aluminum chloride to facilitate the halogenation process .

Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the compound. These methods are designed to be cost-effective and scalable for commercial production .

Analyse Des Réactions Chimiques

7-Bromo-2,4,6-trichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline compounds with altered oxidation states .

Applications De Recherche Scientifique

Antibacterial Activity

Several studies detail the antibacterial potential of quinoline derivatives . For example, researchers synthesized novel 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one in high yields by refluxing 8-hydroxyquinoline, para-alkylbenzaldehyde, and urea under acidic conditions .

These compounds were tested against six pathogenic strains, including E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and A. baumanii. Some prepared compounds exhibited antibacterial activity against Gram-positive and Gram-negative strains, with one derivative (R = NO2, R′ = H) showing more potency than standard drugs against several strains .

Use as KRas Inhibitors

Some compounds with a quinoline core structure are being explored as KRas inhibitors for cancer treatment .

Examples of KRas inhibitors with quinoline core:

- tert-Butyl 4-(7-bromo-6-chloro-3-cyano-2-(3-((dimethylamino)methyl)phenyl)-8-fluoroquinolin-4-yl)piperazine-1-carboxylate

- 4-(4-Acryloylpiperazin-1-yl)-7-(2-amino-7-fluorobenzo[d]thiazol-4-yl)-6-chloro-2-(1-(2-(dimethylaminoH-pyrazol-5-yl)-8-fluoroquinoline-3-carbonitrile

- tert-Butyl 4-(7-bromo-6-chloro-3-cyano-8-fluoro-2-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)quinolin-4-yl)piperazine-1-carboxylate

Use as a Building Block

Mécanisme D'action

The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

7-Bromo-2,4,6-trichloro-8-fluoroquinoline can be compared with other halogenated quinoline derivatives, such as:

7-Bromo-2,4,6-trichloroquinoline: Similar in structure but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline:

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

7-Bromo-2,4,6-trichloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by multiple halogen substitutions. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C8HBrCl3FN2, and it has a molecular weight of 317.0 g/mol. The compound is typically presented as a white crystalline solid that is insoluble in water but soluble in organic solvents like DMSO and DMF. Its structural complexity arises from the presence of bromine and multiple chlorine atoms, which influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria.

Anticancer Activity

The compound also shows potential in cancer treatment research. The presence of halogens can enhance the lipophilicity and electron-withdrawing properties of the molecule, which are favorable for targeting cancer cells.

- Research Findings : A study indicated that quinoline derivatives with similar halogen patterns demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with enhanced electron-withdrawing groups exhibited increased apoptosis in tumor cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in DNA processes:

- Inhibition of Topoisomerases : Similar compounds have been shown to stabilize DNA cleavage by topoisomerases, leading to cell death.

- Antiviral Properties : Some studies suggest that derivatives may possess antiviral activity by inhibiting viral replication mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and multiple chlorines | Potential antibacterial and anticancer properties |

| 4-Fluoroquinoline | Lacks multiple halogen substitutions | Baseline for comparing biological activities |

| 2-Chloro-6-fluoroquinoline | Contains only one chlorine atom | Different reactivity profile |

| 8-Hydroxyquinoline | Exhibits broad biological activities | Antimicrobial and anticancer activities |

Propriétés

Formule moléculaire |

C9H2BrCl3FN |

|---|---|

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

7-bromo-2,4,6-trichloro-8-fluoroquinoline |

InChI |

InChI=1S/C9H2BrCl3FN/c10-7-5(12)1-3-4(11)2-6(13)15-9(3)8(7)14/h1-2H |

Clé InChI |

IYSHRDSGNCGARI-UHFFFAOYSA-N |

SMILES canonique |

C1=C2C(=CC(=NC2=C(C(=C1Cl)Br)F)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.